![molecular formula C14H20N2O2 B11159349 N-(3-acetamidophenyl)-3,3-dimethylbutanamide](/img/structure/B11159349.png)
N-(3-acetamidophenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(3-acetamidophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a 3,3-dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-acetamidophenylboronic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-acetamidophenyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamidophenylboronic acid
- 3-acetamidophenyl N-(tert-butyl)carbamate
Uniqueness
N-(3-acetamidophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of both an acetamido group and a 3,3-dimethylbutanamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)15-11-6-5-7-12(8-11)16-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
PCTKKFIIWSBONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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